2-(3-Fluoro-4-methoxyphenyl)propanenitrile
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Overview
Description
2-(3-Fluoro-4-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol . It is characterized by the presence of a fluoro group at the 3-position and a methoxy group at the 4-position on the phenyl ring, along with a propanenitrile group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)propanenitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The nitrile group can also participate in interactions with enzymes and receptors, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylboronic Acid: This compound has similar structural features but contains a boronic acid group instead of a nitrile group.
3-Fluoro-4-methoxyphenylpropanol: This compound has a hydroxyl group instead of a nitrile group.
3-Fluoro-4-methoxyphenylpropanoic Acid: This compound has a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)propanenitrile is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, along with a nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1096308-42-7; 1249068-66-3 |
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Molecular Formula |
C10H10FNO |
Molecular Weight |
179.194 |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FNO/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7H,1-2H3 |
InChI Key |
QURLESZWZKIJOX-UHFFFAOYSA-N |
SMILES |
CC(C#N)C1=CC(=C(C=C1)OC)F |
solubility |
not available |
Origin of Product |
United States |
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